molecular formula C10H11BrO B8505617 4-Bromo-2-ethoxy-1-vinylbenzene

4-Bromo-2-ethoxy-1-vinylbenzene

Cat. No.: B8505617
M. Wt: 227.10 g/mol
InChI Key: YPSHTUNBAZRDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethoxy-1-vinylbenzene is a brominated aromatic compound featuring an ethoxy group at position 2, a vinyl group at position 1, and a bromine atom at position 4. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The ethoxy group enhances solubility in non-polar solvents compared to shorter alkoxy chains, while the vinyl group offers reactivity for polymerization or cross-coupling reactions.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-1-ethenyl-2-ethoxybenzene

InChI

InChI=1S/C10H11BrO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h3,5-7H,1,4H2,2H3

InChI Key

YPSHTUNBAZRDNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical and Structural Properties of Analogous Compounds
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity to Target
4-Bromo-2-ethoxy-1-methylbenzene 33839-11-1 C₉H₁₁BrO 215.09 Ethoxy, Methyl 0.95
4-Bromo-1-methoxy-2-vinylbenzene 16602-24-7 C₉H₉BrO 213.07 Methoxy, Vinyl 0.90
4-Bromo-2-ethoxy-1-nitrobenzene 57279-70-6 C₈H₈BrNO₃ 246.06 Ethoxy, Nitro 0.85
4-(Bromomethyl)-2-chloro-1-ethoxybenzene 1254062-93-5 C₉H₁₀BrClO 249.53 Ethoxy, Bromomethyl, Chloro 0.75
4-Bromo-1-fluoro-2-methoxybenzene 2357-52-0 C₇H₆BrFO 205.02 Methoxy, Fluoro 0.70

Reactivity and Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups: The vinyl group in 4-Bromo-2-ethoxy-1-vinylbenzene donates electrons via conjugation, activating the aromatic ring toward electrophilic substitution at the para and ortho positions. In contrast, the nitro group in 4-Bromo-2-ethoxy-1-nitrobenzene (CAS 57279-70-6) strongly deactivates the ring, directing electrophiles to meta positions . Ethoxy vs.
  • Halogen Effects :

    • Bromine at position 4 enables nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. The presence of chloro and bromomethyl in 4-(bromomethyl)-2-chloro-1-ethoxybenzene (CAS 1254062-93-5) introduces multiple reactive sites for further functionalization .
    • Fluoro in 4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0) enhances metabolic stability in pharmaceuticals due to fluorine’s electronegativity and small atomic radius .

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